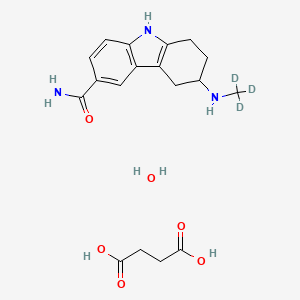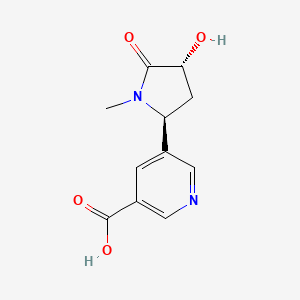
rac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid: is a derivative of trans-3’-Hydroxy Cotinine. It is a compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid typically involves the hydroxylation of cotinine, followed by carboxylation. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
化学反応の分析
Types of Reactions: rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and dicyclohexylcarbodiimide (DCC) for amidation are frequently employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the study of nicotine metabolism.
Biology: In studies related to the metabolic pathways of nicotine and its derivatives.
Medicine: Research on the effects of nicotine and its metabolites on human health.
作用機序
The mechanism of action of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid involves its role as a metabolite of nicotine. It interacts with various enzymes and receptors in the body, influencing the metabolic pathways of nicotine. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes, particularly CYP2A6, which is responsible for the hydroxylation of cotinine .
類似化合物との比較
trans-3’-Hydroxy Cotinine: A direct precursor and closely related compound.
Cotinine: The primary metabolite of nicotine.
Nicotine: The parent compound from which rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is derived.
Uniqueness: rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is unique due to its specific hydroxylation and carboxylation pattern, which distinguishes it from other nicotine metabolites. This unique structure allows it to be used as a specific marker in studies related to nicotine metabolism and its effects .
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
5-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-13-8(3-9(14)10(13)15)6-2-7(11(16)17)5-12-4-6/h2,4-5,8-9,14H,3H2,1H3,(H,16,17)/t8-,9+/m0/s1 |
InChIキー |
ALVPIMYZTKPQTE-DTWKUNHWSA-N |
異性体SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CC(=CN=C2)C(=O)O |
正規SMILES |
CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)

![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)

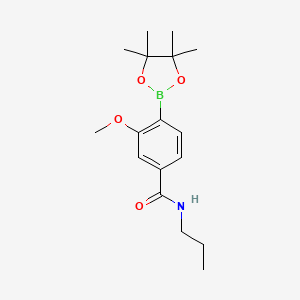
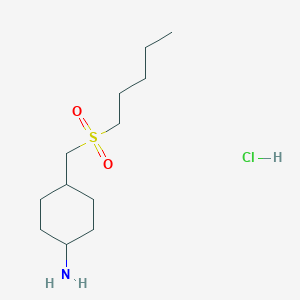

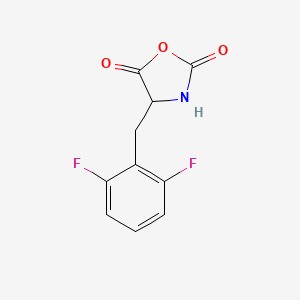
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)
